1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)-N-methylmethanamine
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Overview
Description
1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)-N-methylmethanamine typically involves the alkylation of 2-ethyl-1-methylimidazole with an appropriate methylating agent. The reaction is usually carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate to deprotonate the imidazole ring, followed by the addition of methyl iodide or methyl bromide to introduce the N-methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives. Substitution reactions can lead to a variety of substituted imidazole compounds.
Scientific Research Applications
1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and mode of action are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1-methylimidazole: A precursor in the synthesis of 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)-N-methylmethanamine.
1-Methylimidazole: Another imidazole derivative with similar chemical properties.
2-Methylimidazole: A related compound with different substitution patterns on the imidazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(2-ethyl-3-methylimidazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-8-10-6-7(5-9-2)11(8)3/h6,9H,4-5H2,1-3H3 |
InChI Key |
RZHXVULEYWMBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1C)CNC |
Origin of Product |
United States |
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